molecular formula C8H11ClN2O2S B2459714 6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide CAS No. 1862420-19-6

6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide

Cat. No.: B2459714
CAS No.: 1862420-19-6
M. Wt: 234.7
InChI Key: DDDCSHZIKIONGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-methylpyridine.

    Chlorination: The 2-methylpyridine is chlorinated using a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chloro group at the 6-position.

    Ethylation: The chlorinated intermediate is then subjected to an ethylation reaction using ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).

    Sulfonamide Formation: Finally, the ethylated intermediate is reacted with sulfonamide reagents such as sulfonyl chloride (SO2Cl2) to form the sulfonamide group at the 3-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonamide group.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyridine ring can be functionalized further.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminated pyridine derivative, while oxidation could lead to sulfone or sulfoxide derivatives.

Scientific Research Applications

6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an antibacterial agent due to its sulfonamide group.

    Biological Studies: The compound is used in studies involving enzyme inhibition and protein binding.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Industrial Applications: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with a similar mechanism of action.

    Sulfamethoxazole: A widely used antibacterial agent with a similar sulfonamide structure.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

6-Chloro-N-ethyl-2-methylpyridine-3-sulfonamide is unique due to its specific substitution pattern on the pyridine ring, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

6-chloro-N-ethyl-2-methylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2S/c1-3-10-14(12,13)7-4-5-8(9)11-6(7)2/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDDCSHZIKIONGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.